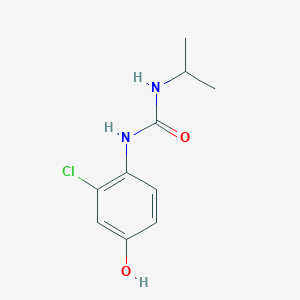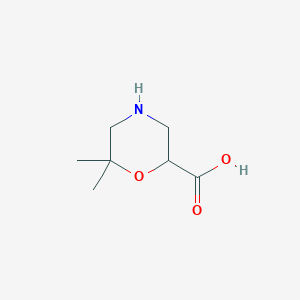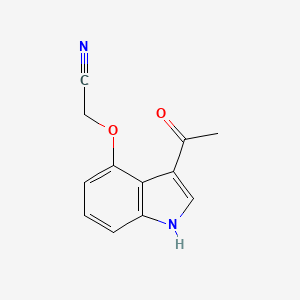![molecular formula C8H12F2N4 B13057473 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a fluorinated compound with a unique structure that includes a cyclopentyl ring substituted with two fluorine atoms and a triazole ring
Métodos De Preparación
The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring is synthesized and then fluorinated to introduce the difluoro substituents.
Attachment of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling of the two fragments: The difluorocyclopentyl and triazole fragments are coupled using appropriate reagents and conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine: This compound has a pyrazole ring instead of a triazole ring.
N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine: This compound includes a cyclopropane ring in its structure.
The uniqueness of this compound lies in its specific combination of a difluorocyclopentyl group and a triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12F2N4 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-[(3,3-difluorocyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12F2N4/c9-8(10)2-1-6(3-8)4-14-5-7(11)12-13-14/h5-6H,1-4,11H2 |
Clave InChI |
XUGRQNJZSWSTOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CN2C=C(N=N2)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)

![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)




![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13057434.png)
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13057452.png)



